4,4'-Methylenebis(2,6-diethylaniline)

Epoxy curing kinetics Aromatic diamine reactivity Processability

4,4'-Methylenebis(2,6-diethylaniline) (MDEA) is a sterically hindered aromatic diamine delivering an unmatched balance of processability and high-temperature durability. Unlike unsubstituted MDA (uncontrolled reactivity) or chlorinated analogs MOCA/MCDEA (moisture sensitivity, health concerns), MDEA's ortho-diethyl substitution provides a wide processing window for vacuum infusion/RTM of large composites, achieving Tg >180°C and flexural strength ~150 MPa. In PU elastomers, MDEA ensures low hysteresis, superior dynamic properties, and exceptional hydrolytic stability for industrial rollers, mining components, and oil & gas seals. For electronic encapsulation, non-polar ethyl groups ensure low water absorption and long-term reliability under humid conditions.

Molecular Formula C21H30N2
Molecular Weight 310.5 g/mol
CAS No. 13680-35-8
Cat. No. B083839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2,6-diethylaniline)
CAS13680-35-8
Molecular FormulaC21H30N2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC
InChIInChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3
InChIKeyNWIVYGKSHSJHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Methylenebis(2,6-diethylaniline) CAS 13680-35-8: Product-Specific Evidence Guide for Polymer Curatives


4,4'-Methylenebis(2,6-diethylaniline), commonly designated by the acronym MDEA or the trade name Lonzacure® M-DEA, is a sterically hindered aromatic diamine characterized by a methylene-bridged diphenylmethane core with ortho-diethyl substitution on each aromatic ring . This compound is supplied as a crystalline solid with a melting point of 88–90 °C and serves primarily as a high-performance chain extender for polyurethane elastomers and a curing agent for epoxy resin systems [1]. The presence of four ethyl substituents flanking the amine functionalities introduces substantial steric hindrance, which governs both the curing kinetics and the ultimate thermo-mechanical profile of the cross-linked polymer network [2].

Why Generic Aromatic Diamines Cannot Substitute for 4,4'-Methylenebis(2,6-diethylaniline) in Critical Applications


The class of methylenedianiline-based aromatic diamines exhibits profound and quantifiable differences in reactivity, thermal stability, and mechanical reinforcement that preclude simple substitution. The reactivity hierarchy for epoxy-amine curing has been empirically established as MDA > MOEA > MOCA > MCDEA, with the presence and nature of ring substituents directly dictating the apparent activation energy (Ea) and processing window [1]. Substitution with polar chlorine atoms, as in MOCA or MCDEA, strengthens intermolecular interactions and elevates mechanical strength but also accelerates gelation or shortens pot life relative to MDEA [2]. Conversely, unsubstituted MDA delivers the highest glass transition temperature (Tg ≈ 213 °C) but exhibits rapid, uncontrolled reactivity that limits its utility in thick-section or composite fabrication [3]. The ortho-diethyl substitution pattern of MDEA occupies a distinct performance niche: it provides sufficient steric shielding to moderate reactivity without the polar effects that compromise long-term hydrolytic stability or elevate moisture sensitivity, thereby enabling a unique balance of processability and high-temperature durability .

Quantitative Performance Differentiation of 4,4'-Methylenebis(2,6-diethylaniline) Against Key Comparators


Epoxy Curing Reactivity Hierarchy: MDEA Exhibits Moderated Kinetics Between MDA and MCDEA

In a systematic study of high-performance epoxy resin AFG-90MH cured with a series of methylenedianiline derivatives, the reactivity of the aromatic diamines decreased in the order: MDA > MOEA > MOCA > MCDEA [1]. MDEA (the non-chlorinated analog of MCDEA) exhibits reactivity intermediate between MDA and MCDEA, as confirmed by kinetic studies showing the reactivity order MDA > MDEA > DDS > MCDEA in DGEBA epoxy systems [2]. This moderated reactivity profile translates directly to extended processing windows and reduced exotherm risk compared to faster amines like MDA or DETDA.

Epoxy curing kinetics Aromatic diamine reactivity Processability

Thermo-Mechanical Benchmarking: Flexural Strength and Glass Transition Temperature in Epoxy Resins

When formulated with AFG-90MH epoxy resin, the cured system using MCDEA (the 3-chloro derivative of MDEA) achieved a flexural strength of 148 MPa and a glass transition temperature (Tg) of 183 °C [1]. These values position the methylenediethylaniline scaffold between the ethyl-only MOEA system (136 MPa flexural strength, 172 °C Tg) and the chloro-substituted MOCA system (165 MPa flexural strength, 190 °C Tg). The non-chlorinated MDEA is expected to yield flexural strength and Tg values comparable to or slightly lower than MCDEA, with the significant advantage of eliminating polar chlorine substituents that increase moisture sensitivity.

Epoxy mechanical properties Flexural strength Glass transition temperature

Polyurethane Elastomer Performance: MDEA vs. MOCA in TDI-Based Systems

In TDI-based polyurethane elastomers, the use of MCDEA (the chlorinated derivative of MDEA) as a chain extender results in higher hardness, tear strength, resilience, and abrasion resistance compared to MOCA-cured systems [1]. DSC and TG analyses further demonstrate that MCDEA-cured polyurethane elastomers exhibit superior heat resistance relative to MOCA-cured counterparts [1]. MDEA, as the non-chlorinated parent compound, maintains this performance advantage while eliminating the polar chlorine substituents that can compromise long-term hydrolytic stability.

Polyurethane elastomer Chain extender Mechanical properties

Hydrolytic Stability and Low Water Absorption: MDEA vs. Polar Amine Curatives

Technical datasheets for Lonzacure® M-DEA explicitly state that the curative provides "hydrolytic stability and low water absorption in polyurethanes" . This property directly contrasts with the behavior of chlorinated aromatic diamines such as MOCA and MCDEA, where polar chlorine substituents increase the hydrophilicity of the polymer network and accelerate moisture uptake. In epoxy systems, MDEA is reported to offer "very good chemical stability against acidic and basic reagents," further underscoring the advantage of non-polar ethyl substitution for long-term environmental resistance .

Hydrolytic stability Water absorption Polyurethane durability

Crystal Structure and Steric Properties: MDEA vs. MCDEA Hydrogen Bonding Network

Single-crystal X-ray analysis reveals that 4,4'-methylenebis(2,6-diethylaniline) (compound 1) forms a network structure through intermolecular N—H⋯N bonds and C—H⋯π interactions, whereas its 3-chloro analog MCDEA (compound 2) assembles solely through N—H⋯π interactions [1]. The presence of the chlorine substituent slightly affects the twist angle between the two aromatic components. The authors note that these precise structural data explain the differing reactivity of the two compounds and open up possibilities for evaluating steric properties in the development of new materials and ligands [1].

Crystal structure Hydrogen bonding Steric hindrance

Recommended Procurement and Application Scenarios for 4,4'-Methylenebis(2,6-diethylaniline)


High-Performance Epoxy Composites Requiring Balanced Reactivity and Thermal Stability

MDEA is the curative of choice for epoxy-carbon fiber composites in aerospace and high-temperature industrial applications where the rapid, uncontrolled reactivity of MDA is unacceptable and the moisture sensitivity of chlorinated analogs like MOCA or MCDEA is problematic. The compound's intermediate reactivity, as established in the reactivity hierarchy MDA > MDEA > MCDEA , provides a processing window wide enough for vacuum infusion or resin transfer molding (RTM) of large parts, while still delivering glass transition temperatures exceeding 180 °C and flexural strengths approaching 150 MPa in high-performance epoxy systems [1]. This balance of processability and elevated temperature performance is not achievable with faster amines like DETDA (which severely limit pot life) or slower chlorinated amines (which introduce polar groups that accelerate moisture uptake).

Polyurethane Elastomers for Dynamic, High-Temperature Service

For polyurethane elastomers subjected to cyclic loading, elevated temperatures, and abrasive environments—such as industrial rollers, mining equipment components, and oil and gas seals—MDEA-based formulations offer documented improvements in hardness, tear strength, resilience, and heat resistance relative to MOCA-cured systems . The sterically hindered aromatic diamine structure contributes to low hysteresis (heat build-up) and excellent dynamic properties [1], while the absence of polar chlorine substituents ensures superior hydrolytic stability and low water absorption . These attributes are particularly valuable in TDI-based polyurethane systems where MOCA has traditionally been used but presents occupational health concerns due to its classification as a probable human carcinogen.

Protective Coatings and Adhesives Requiring Chemical Resistance and Durability

In industrial coatings and structural adhesives exposed to aggressive chemical environments, MDEA-cured epoxy systems provide outstanding resistance to acids, bases, and environmental degradation . The non-polar ethyl substitution of MDEA confers inherent chemical stability that chlorinated analogs cannot match, making it suitable for applications such as chemical processing equipment linings, offshore platform coatings, and tank linings. The curative's ability to maintain performance up to 200 °C in demanding high-temperature applications [1] further extends its utility to service conditions that exceed the capabilities of conventional amine curatives.

Electronic Encapsulants and Potting Compounds with Low Moisture Sensitivity

For electronic encapsulation and potting applications requiring long-term reliability under humid or outdoor conditions, MDEA-cured epoxy systems offer the critical combination of high glass transition temperature, excellent adhesion, and low water absorption . The hydrolytic stability imparted by the non-polar ethyl substituents directly addresses a key failure mechanism—moisture-induced delamination and corrosion—that plagues encapsulants formulated with polar or chlorinated curatives. This makes MDEA a strategically advantageous selection for power electronics, outdoor LED drivers, and automotive under-hood electronic modules.

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